molecular formula C11H12FNO2 B8625152 1-(Azetidin-1-yl)-2-(2-fluoro-4-hydroxyphenyl)ethanone

1-(Azetidin-1-yl)-2-(2-fluoro-4-hydroxyphenyl)ethanone

Cat. No. B8625152
M. Wt: 209.22 g/mol
InChI Key: UHUFMBSXHHJTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2-fluoro-4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Azetidin-1-yl)-2-(2-fluoro-4-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-1-yl)-2-(2-fluoro-4-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

1-(azetidin-1-yl)-2-(2-fluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C11H12FNO2/c12-10-7-9(14)3-2-8(10)6-11(15)13-4-1-5-13/h2-3,7,14H,1,4-6H2

InChI Key

UHUFMBSXHHJTJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)CC2=C(C=C(C=C2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-fluoro-4-hydroxyphenyl)acetic acid (1 g, 5.88 mmol), HOBT monohydrate (2.7 g, 17.6 mmol), and EDC.HCl (3.38 g, 17.6 mmol) were dissolved in 25 mL of DCM and stirred at rt for 30 min. Azetidine (1 g, 17.6 mmol) was added to this mixture and the reaction aged at rt for 3 hrs. The mixture was concentrated under reduced pressure and the residue purified by column chromatography on silica gel (KP-Sil 50 g SNAP column, Biotage system) eluting with 100% EtOAc over 14 CV to give the desired product. LC/MS (m/z): 210 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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